![molecular formula C14H12F2N2OS B14215534 [3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea CAS No. 832098-85-8](/img/structure/B14215534.png)
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea is a chemical compound with the molecular formula C14H11F2NOS It is characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a difluorophenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea typically involves the reaction of 3,4-difluorobenzyl chloride with 3-hydroxyphenylthiourea under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-[(3,4-Difluorophenyl)methoxy]phenyl]urea: Similar structure but with a urea group instead of a thiourea group.
[3-[(3,4-Difluorophenyl)methoxy]phenyl]amine: Similar structure but with an amine group instead of a thiourea group.
Uniqueness
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea is unique due to the presence of both the difluorophenylmethoxy and thiourea groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
832098-85-8 |
|---|---|
Molekularformel |
C14H12F2N2OS |
Molekulargewicht |
294.32 g/mol |
IUPAC-Name |
[3-[(3,4-difluorophenyl)methoxy]phenyl]thiourea |
InChI |
InChI=1S/C14H12F2N2OS/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)18-14(17)20/h1-7H,8H2,(H3,17,18,20) |
InChI-Schlüssel |
NJLXVIVIVWKYQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)F)F)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


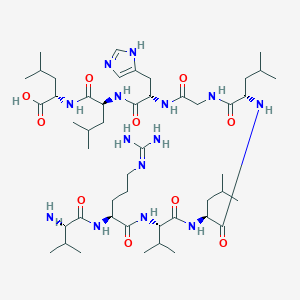

![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)
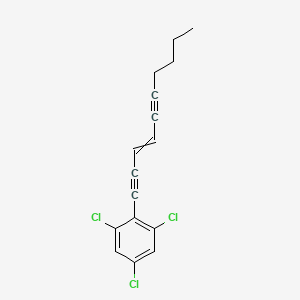

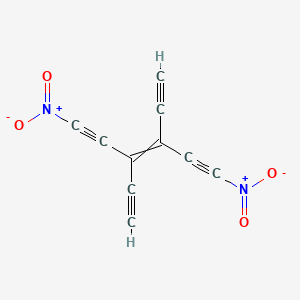

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)
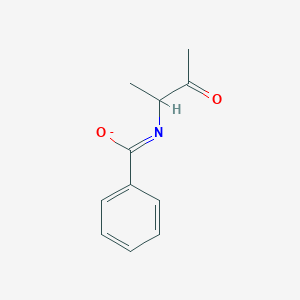

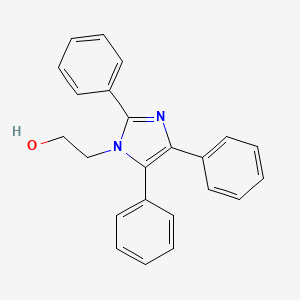
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)

